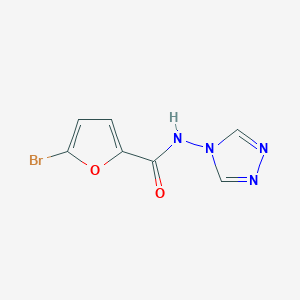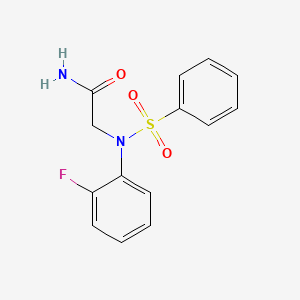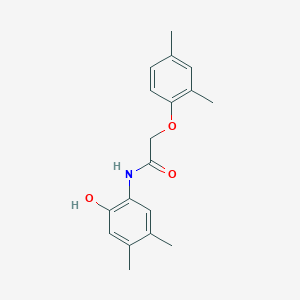![molecular formula C14H13ClO2 B5713741 {4-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5713741.png)
{4-[(3-chlorobenzyl)oxy]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(3-chlorobenzyl)oxy]phenyl}methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as 'CMPD101' and is a novel small molecule that has been synthesized and studied extensively.
Wirkmechanismus
The mechanism of action of {4-[(3-chlorobenzyl)oxy]phenyl}methanol involves the inhibition of the protein kinase CK2. This protein is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CMPD101 binds to the ATP-binding site of CK2, thereby inhibiting its activity. This inhibition leads to the induction of apoptosis and inhibition of cell proliferation, which is observed in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of {4-[(3-chlorobenzyl)oxy]phenyl}methanol have been studied extensively. Studies have shown that CMPD101 inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This effect is observed in various types of cancer, including breast, prostate, and lung cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of {4-[(3-chlorobenzyl)oxy]phenyl}methanol is its potential application in cancer research. Studies have shown that CMPD101 inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This effect is observed in various types of cancer, including breast, prostate, and lung cancer. However, one of the limitations of CMPD101 is its toxicity. Studies have shown that CMPD101 has a toxic effect on normal cells, which limits its application in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of {4-[(3-chlorobenzyl)oxy]phenyl}methanol. One of the significant future directions is the optimization of its synthesis method to yield high purity and yields. Another future direction is the study of its potential applications in other areas of scientific research, such as neurodegenerative diseases and infectious diseases. Additionally, the development of analogs of CMPD101 with reduced toxicity and improved efficacy is another future direction for its study.
Synthesemethoden
The synthesis of {4-[(3-chlorobenzyl)oxy]phenyl}methanol involves the reaction of 4-hydroxybenzaldehyde with 3-chlorobenzyl alcohol in the presence of a catalyst. The resulting product is then reduced using sodium borohydride to obtain the desired compound. This synthesis method has been optimized and improved over time to yield high purity and yields.
Wissenschaftliche Forschungsanwendungen
{4-[(3-chlorobenzyl)oxy]phenyl}methanol has been studied for its potential applications in various areas of scientific research. One of the significant applications is in the field of cancer research. Studies have shown that CMPD101 inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This effect is observed in various types of cancer, including breast, prostate, and lung cancer.
Eigenschaften
IUPAC Name |
[4-[(3-chlorophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHKTJVLFUYJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(3-Chlorophenyl)methoxy]phenyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N,N'-trimethyl-N'-[3-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5713658.png)



![5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5713692.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)





![1-[4-(2-chloro-4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5713738.png)
![dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate](/img/structure/B5713742.png)
![2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5713745.png)